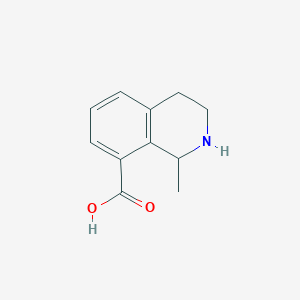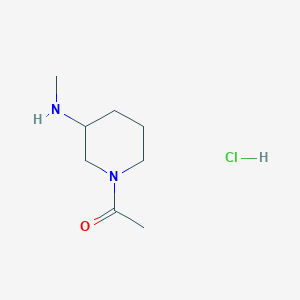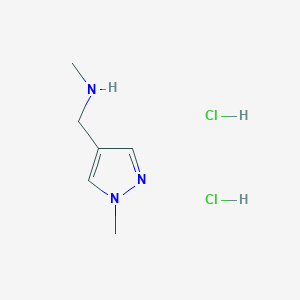
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential neuroprotective and antidepressant-like effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamines react with aldehydes or α-keto acids . This reaction typically requires acidic conditions and elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in neurotransmitter regulation and neuroprotection.
Medicine: Potential therapeutic agent for neurodegenerative diseases and depression.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
Mecanismo De Acción
The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid stands out due to its specific structural modifications, which enhance its pharmacological profile. Its carboxylic acid group provides additional sites for chemical modifications, potentially leading to the development of novel therapeutic agents .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
GVAAOBULEFOLBI-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)







![7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)


